N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the thiazole family of compounds that have been extensively studied for their pharmacological properties.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ZINC03191680 may interact with its targets to induce a variety of biochemical changes.
Pharmacokinetics
It is known that the pharmacokinetics of zinc, a key component of zinc03191680, involves absorption and distribution in the body, metabolism, and excretion . These properties can impact the bioavailability of ZINC03191680.
Action Environment
It is known that environmental factors can influence the toxicity and accumulation of zinc in soils , which may indirectly influence the action of ZINC03191680.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide in lab experiments is its potent pharmacological activity. It exhibits strong anti-cancer and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and toxicity in vivo. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide. One area of research is in the development of novel drug formulations that improve the solubility and bioavailability of this compound. Another area of research is in the identification of its molecular targets and the optimization of its pharmacological properties. Furthermore, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, with the ultimate goal of developing a new class of drugs for the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves the reaction of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine with 5-nitrothiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography or recrystallization to obtain a white solid with a purity of over 95%.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
In addition to its anti-cancer properties, N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies have shown that this compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-2-23-11-5-3-10(4-6-11)12-9-24-16(17-12)18-15(20)13-7-8-14(25-13)19(21)22/h3-9H,2H2,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACKQXHOMDYIRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
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